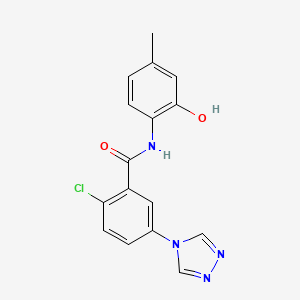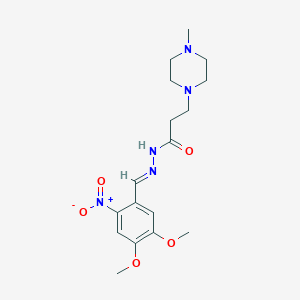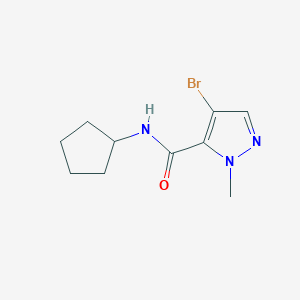
N-(2,6-dimethylphenyl)-3-phenylacrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,6-dimethylphenyl)-3-phenylacrylamide, also known as DMPPA, is a chemical compound that belongs to the class of acrylamides. It is a white crystalline powder that is soluble in organic solvents but insoluble in water. DMPPA has gained significant attention in recent years due to its potential applications in scientific research. In
Aplicaciones Científicas De Investigación
N-(2,6-dimethylphenyl)-3-phenylacrylamide has been used in various scientific research applications, including neurobiology, oncology, and drug discovery. In neurobiology, N-(2,6-dimethylphenyl)-3-phenylacrylamide has been shown to modulate the activity of ion channels, including the nicotinic acetylcholine receptor and the GABA receptor. In oncology, N-(2,6-dimethylphenyl)-3-phenylacrylamide has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In drug discovery, N-(2,6-dimethylphenyl)-3-phenylacrylamide has been used as a starting material for the synthesis of novel compounds with potential therapeutic applications.
Mecanismo De Acción
N-(2,6-dimethylphenyl)-3-phenylacrylamide exerts its biological effects by modulating the activity of ion channels and receptors. Specifically, N-(2,6-dimethylphenyl)-3-phenylacrylamide has been shown to enhance the activity of the nicotinic acetylcholine receptor and the GABA receptor, leading to increased neurotransmitter release and neuronal inhibition, respectively. Additionally, N-(2,6-dimethylphenyl)-3-phenylacrylamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
N-(2,6-dimethylphenyl)-3-phenylacrylamide has been shown to have various biochemical and physiological effects, including modulation of ion channel activity, inhibition of cancer cell growth, and induction of apoptosis. N-(2,6-dimethylphenyl)-3-phenylacrylamide has also been shown to have analgesic and anti-inflammatory effects, making it a potential therapeutic agent for the treatment of pain and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2,6-dimethylphenyl)-3-phenylacrylamide in lab experiments is its ability to modulate ion channel activity, making it a useful tool for investigating the role of ion channels in various biological processes. Additionally, N-(2,6-dimethylphenyl)-3-phenylacrylamide has been shown to have anticancer properties, making it a potential lead compound for the development of novel anticancer agents. However, one limitation of using N-(2,6-dimethylphenyl)-3-phenylacrylamide in lab experiments is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
For N-(2,6-dimethylphenyl)-3-phenylacrylamide research include investigating its potential therapeutic applications in the treatment of pain, inflammation, and cancer. Additionally, further studies are needed to elucidate the mechanism of action of N-(2,6-dimethylphenyl)-3-phenylacrylamide and to identify potential targets for its biological effects. Finally, the development of novel N-(2,6-dimethylphenyl)-3-phenylacrylamide derivatives with improved efficacy and reduced toxicity may lead to the development of new therapeutic agents for various diseases.
Métodos De Síntesis
N-(2,6-dimethylphenyl)-3-phenylacrylamide can be synthesized using various methods, including the Knoevenagel condensation reaction, the Suzuki coupling reaction, and the Heck coupling reaction. The Knoevenagel condensation reaction involves the reaction of 2,6-dimethylbenzaldehyde with phenylacetic acid in the presence of a base catalyst such as piperidine. The resulting product is then treated with acryloyl chloride to yield N-(2,6-dimethylphenyl)-3-phenylacrylamide. The Suzuki coupling reaction involves the reaction of 2,6-dimethylphenylboronic acid with phenylacryloyl chloride in the presence of a palladium catalyst. The Heck coupling reaction involves the reaction of 2,6-dimethyliodobenzene with phenylacrylic acid in the presence of a palladium catalyst.
Propiedades
IUPAC Name |
(E)-N-(2,6-dimethylphenyl)-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO/c1-13-7-6-8-14(2)17(13)18-16(19)12-11-15-9-4-3-5-10-15/h3-12H,1-2H3,(H,18,19)/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGVUJGWQEVQKSO-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)NC(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18109-42-7 |
Source


|
| Record name | NSC191387 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191387 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(cyclopropylmethyl){[5-(3-nitrophenyl)-2-furyl]methyl}propylamine](/img/structure/B5821198.png)

![5-chloro-8-[(4-nitrobenzyl)oxy]quinoline](/img/structure/B5821211.png)

![2-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetyl}-N-(4-methoxyphenyl)hydrazinecarbothioamide](/img/structure/B5821220.png)

![N-[4-(4-morpholinylcarbonyl)phenyl]-3-phenylacrylamide](/img/structure/B5821231.png)
![4-[(4-bromophenoxy)acetyl]-1-piperazinecarbaldehyde](/img/structure/B5821238.png)
![2-phenyl-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B5821254.png)

![N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5821287.png)

![11-phenyl-12H-thieno[2',3':4,5]pyrimido[2,1-a][1,2,4]triazolo[4,3-c]phthalazin-12-one](/img/structure/B5821297.png)
